2,4,5-Trichlorophenyl dihydrogen phosphate

Description

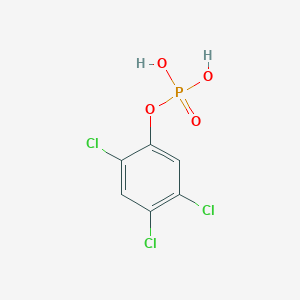

2,4,5-Trichlorophenyl dihydrogen phosphate: 2,4,5-T , is a chemical compound with the molecular formula C6H4Cl3O4P. It is a white, odorless crystalline substance that is sparingly soluble in water. This compound has some potential hazards to human health .

Properties

CAS No. |

20194-77-8 |

|---|---|

Molecular Formula |

C6H4Cl3O4P |

Molecular Weight |

277.4 g/mol |

IUPAC Name |

(2,4,5-trichlorophenyl) dihydrogen phosphate |

InChI |

InChI=1S/C6H4Cl3O4P/c7-3-1-5(9)6(2-4(3)8)13-14(10,11)12/h1-2H,(H2,10,11,12) |

InChI Key |

UYJJSDVGYDHALK-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)OP(=O)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes: The synthetic preparation of 2,4,5-T involves the reaction of 2,4,5-trichlorophenol with phosphorus oxychloride (POCl3). The reaction proceeds as follows:

2,4,5-trichlorophenol+POCl3→2,4,5-Trichlorophenyl dihydrogen phosphate

Industrial Production: Industrial production methods typically involve large-scale synthesis using the above reaction. due to its toxicity and environmental concerns, the use of 2,4,5-T has declined significantly.

Chemical Reactions Analysis

Reactions: 2,4,5-T can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form other derivatives.

Reduction: Reduction reactions can lead to different products.

Substitution: Substitution reactions at the chlorine atoms can occur.

Reagents: Phosphorus oxychloride (POCl), strong acids, and other reagents.

Conditions: These reactions often take place under acidic conditions.

Major Products: The major products depend on the specific reaction conditions and the substituents introduced. For example, hydrolysis of 2,4,5-T yields 2,4,5-trichlorophenol and phosphoric acid.

Scientific Research Applications

2,4,5-T has been used in various scientific fields:

Agriculture: Historically, it was employed as a plant growth regulator and herbicide. its use has decreased due to environmental and health concerns.

Wood and Paper Preservation: It acts as a preservative against decay and pests.

Mechanism of Action

The exact mechanism by which 2,4,5-T exerts its effects is not fully understood. It likely interferes with plant hormone systems, affecting growth and development.

Comparison with Similar Compounds

2,4,5-T is related to other chlorinated phenols, such as 2,4-dichlorophenol and 2,4,6-trichlorophenol. its unique structure and properties distinguish it from these compounds.

Remember that 2,4,5-T has been largely phased out due to environmental and health concerns

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.